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Compound Name:
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CAS No.: 1000339-31-0

Cat. No.: B1604480

. J

Executive Summary

1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0) is a specialized N-aryl
piperidine intermediate used primarily in the synthesis of Sigma-1 (

) receptor modulators and as a lipophilic warhead in Protein Degrader (PROTAC) design.[1][2]
[3] Its structural motif—a piperidine ring directly coupled to a di-substituted phenyl ring—offers
a critical balance of lipophilicity and metabolic stability, making it a privileged scaffold in CNS-
active drug discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated
synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical
Properties|[5]
Nomenclature & Identification
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Property Detail
CAS Number 1000339-31-0
IUPAC Name 1-(3-Chloro-4-methylphenyl)piperidine

Molecular Formula

Molecular Weight 209.72 g/mol
SMILES Cclccc(N2CCCCC2)cciCl
InChl Key BVTFSKQEMUXBLP-UHFFFAOYSA-N

Physical Properties & Solubility Profile

Note: Experimental values for this specific congener are limited; data below synthesizes
experimental values of close structural analogs (e.g., 1-(4-chlorophenyl)piperidine) and high-
confidence predictive models.
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Parameter

Value | Description

Context for Researchers

Physical State

Low-melting solid or viscous oil

Typically solidifies upon high-

vacuum drying.[4]

Melting Point

35-45 °C (Predicted)

Handle as a melt during neat
reactions; solids require

spatula transfer.[4]

Boiling Point

~315 °C (at 760 mmHg)

High boiling point requires
high-vacuum distillation (<1

mmHg) for purification.[4]

LogP

3.8-4.2

Highly lipophilic; crosses
Blood-Brain Barrier (BBB)
effectively.[4]

pKa

~5.5 (Conjugate acid)

Significantly lower than alkyl
piperidines (~11.[4]0) due to N-
phenyl resonance

delocalization.

Solubility

DMSO, DCM, MeOH, Toluene

Insoluble in water. Requires
organic co-solvent for

biological assays.[4]

Part 2: Synthesis & Manufacturing Protocols

Critical Analysis of Synthetic Routes

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine requires the formation of a C—N

bond between an electron-rich amine (piperidine) and a deactivated aryl halide.

e Route A: Palladium-Catalyzed Cross-Coupling (Recommended): Utilizes Buchwald-Hartwig

amination.[5] This is the "Gold Standard" for purity, preventing regioisomer formation.

e Route B: Nucleophilic Aromatic Substitution (

): Generally fails due to the lack of strong electron-withdrawing groups on the phenyl ring.

© 2026 BenchChem. All rights reserved. 3/9

Tech Support


https://www.chemryt.com/casrn/14739-11-8
https://www.chemryt.com/casrn/14739-11-8
https://www.chemryt.com/casrn/14739-11-8
https://www.chemryt.com/casrn/14739-11-8
https://www.chemryt.com/casrn/14739-11-8
https://www.chemryt.com/casrn/14739-11-8
https://www.benchchem.com/product/b1604480?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Route C: Benzyne Mechanism (Not Recommended): Using strong bases (e.g.,

) with aryl halides generates a benzyne intermediate, leading to a mixture of meta- and para-
substituted regioisomers that are difficult to separate.

Validated Protocol: Buchwald-Hartwig Amination

Objective: Selective synthesis of the N-aryl bond without regioisomer contamination.

Reagents:

Substrate: 4-Bromo-2-chlorotoluene (1.0 eq)

o Note: Do not use the chloro-analog (4-chloro-2-chlorotoluene) unless using advanced
precatalysts (e.g., BrettPhos), as the C-Cl bond is inert under standard conditions.

Amine: Piperidine (1.2 eq)

Catalyst:

(1-2 mol%) or

Ligand: BINAP or Xantphos (2-4 mol%)

Base: Sodium tert-butoxide (

) (1.5 eq)

Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
 Inerting: Charge a flame-dried Schlenk flask with

, Ligand, and
. Evacuate and backfill with Argon (

)
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» Addition: Add anhydrous Toluene, followed by 4-Bromo-2-chlorotoluene and Piperidine via
syringe.

e Reaction: Heat the mixture to 80—-100 °C for 12—16 hours. Monitor by TLC (Hexane/EtOAc
9:1) or LC-MS.

o Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.5 mol%
additional catalyst.

e Workup: Cool to Room Temp (RT). Filter through a Celite pad to remove Pd black and
inorganic salts. Wash the pad with EtOAc.[6]

 Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (
, Hexane

5% EtOAc/Hexane).

o Target: The product is less polar than free piperidine.

Reaction Logic Visualization
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Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound, ensuring
regiospecificity.

Part 3: Applications in Drug Discovery
Sigma Receptor () Modulation

The 1-arylpiperidine scaffold is a pharmacophore hallmark for Sigma-1 (
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) receptor ligands.

e Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with
Aspl126 in the

binding pocket, while the 3-chloro-4-methylphenyl group occupies the primary hydrophobic
sub-pocket.

» Selectivity Tuning: The 3-chloro substituent restricts rotation and fills the hydrophobic pocket
more efficiently than unsubstituted analogs, often enhancing affinity (

< 10 nM) and selectivity over
receptors [1, 2].
e Therapeutic Relevance: Compounds in this class are investigated for:

o Neuropathic Pain: Antagonizing

to modulate calcium signaling.

o Neuroprotection: Agonists promoting BDNF secretion.[6]

PROTAC Linker & Warhead Design

In Targeted Protein Degradation (TPD), this molecule serves as a "warhead" or anchor.

o E3 Ligase Recruitment: Piperidine-based cereblon (CRBN) binders often utilize aryl-
substituted piperidines to modify linker attachment points.

o Metabolic Stability: The 4-methyl group blocks the para-position, a primary site for
Cytochrome P450-mediated hydroxylation. This extends the half-life (

) of the PROTAC molecule in vivo compared to unsubstituted phenyl-piperidines.

Structure-Activity Relationship (SAR) Logic
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1-(3-Chloro-4-methylphenyl)piperidine

Piperidine Ring: 3-Chloro Position: 4-Methyl Position:
lonic interaction with Asp126 Increases Lipophilicity (LogP) Blocks Metabolic Oxidation (CYP450)
(Essential for Sigma Affinity) Restricts Conformation Enhances Hydrophobic Packing

Click to download full resolution via product page
Figure 2: SAR analysis highlighting the functional role of each structural component.

Part 4: Handling, Safety & Storage
Safety Profile (GHS Classification)

Based on structural alerts and analog data (Piperidine/Chlorotoluene).
 Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[e]

o

H315: Causes skin irritation.[7]

[¢]

H319: Causes serious eye irritation.[7]

[e]

H411: Toxic to aquatic life with long-lasting effects (due to high LogP/CI moiety).

Storage & Stability

o Storage: Keep in a tightly closed container at 2—8 °C (Refrigerated).

e Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation over long
periods.

» Shelf Life: >2 years if stored properly and protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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